Trazeolide
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Overview
Description
Preparation Methods
The synthesis of Trazeolide involves several steps, starting with the preparation of the indane core. The synthetic route typically includes the following steps:
Formation of the Indane Core: The indane core is synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of Functional Groups: The indane core is then functionalized with various substituents, including isopropyl, methyl, and succinyl groups, through a series of reactions such as alkylation, oxidation, and esterification.
Final Assembly: The final step involves the coupling of the functionalized indane core with a butanoic acid derivative to form this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Trazeolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols and alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Scientific Research Applications
Trazeolide has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of Trazeolide involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Trazeolide is unique among butyrophenones due to its specific functional groups and chemical structure. Similar compounds include:
Haloperidol: A well-known butyrophenone used as an antipsychotic medication.
Droperidol: Another butyrophenone with applications in anesthesia and antiemetic therapy.
Benperidol: A butyrophenone used in the treatment of schizophrenia.
Compared to these compounds, this compound has distinct functional groups that confer unique chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C20H28O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-oxo-4-[(2S,3S)-1,1,2,6-tetramethyl-3-propan-2-yl-2,3-dihydroinden-5-yl]butanoic acid |
InChI |
InChI=1S/C20H28O3/c1-11(2)19-13(4)20(5,6)16-9-12(3)14(10-15(16)19)17(21)7-8-18(22)23/h9-11,13,19H,7-8H2,1-6H3,(H,22,23)/t13-,19-/m0/s1 |
InChI Key |
YUTXECPABXNXPU-DJJJIMSYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2=C(C1(C)C)C=C(C(=C2)C(=O)CCC(=O)O)C)C(C)C |
SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)CCC(=O)O)C)C(C)C |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)CCC(=O)O)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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